REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[C:4]([CH2:8][S:9]([O-:12])(=O)=[O:10])[CH:5]=[CH:6][CH:7]=1.[Na+].P(Cl)(Cl)([Cl:16])=O>S1(CCCC1)(=O)=O.C(#N)C>[I:1][C:2]1[CH:3]=[C:4]([CH2:8][S:9]([Cl:16])(=[O:12])=[O:10])[CH:5]=[CH:6][CH:7]=1 |f:0.1|
|
Name
|
sodium (3-iodophenyl)methanesulfonate
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
IC=1C=C(C=CC1)CS(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 70° for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
The mixture was poured
|
Type
|
CUSTOM
|
Details
|
the precipitated product was collected
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=CC1)CS(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |